Dde Biotin Azide Plus
Description
Evolution of Bioorthogonal Chemistry and its Impact on Life Sciences
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules like glycans, proteins, and lipids in real-time and within living organisms, a feat previously hampered by cellular toxicity. wikipedia.org The core principle of bioorthogonal chemistry is to introduce a chemical reporter, a functional group not naturally present in the biological system, onto a target biomolecule. wikipedia.orgnih.gov This reporter then reacts with a complementary probe, allowing for visualization or isolation of the target. wikipedia.orgnih.gov
The journey of bioorthogonal chemistry began with the Staudinger ligation, a reaction between azides and phosphines. acs.orgnih.gov While groundbreaking, its slow kinetics prompted the development of faster and more efficient reactions. acs.org A major breakthrough was the advent of "click chemistry," a concept introduced by Karl Barry Sharpless, which describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govaurigeneservices.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the flagship of click chemistry, offering a significant rate acceleration compared to the uncatalyzed version. acs.orgnih.govresearchgate.net However, the cytotoxicity of the copper catalyst limited its application in living cells. wikipedia.orgrsc.org
This limitation was overcome by the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction. wikipedia.orgrsc.org SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a toxic catalyst, making it truly bioorthogonal. wikipedia.orgrsc.org The impact of these advancements on life sciences has been profound, enabling a deeper understanding of cellular processes, the development of new diagnostic tools, and the design of targeted therapies. pcbiochemres.comnih.gov The 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless, recognized the immense contribution of click chemistry and bioorthogonal chemistry to science. wikipedia.orgaurigeneservices.com
The Strategic Integration of Multifunctional Chemical Tags in Molecular Biology
The evolution of bioorthogonal chemistry has paved the way for the design of multifunctional chemical tags, which consolidate multiple functionalities into a single molecule. nih.gov These tags typically consist of a reactive group for covalent attachment to a target, a reporter group (like a fluorophore) for detection, and an affinity handle (like biotin) for purification. nih.govnih.gov This integrated approach streamlines experimental workflows by allowing researchers to detect and isolate target molecules in a single experiment, thereby accelerating the pace of discovery. nih.gov
The strategic advantage of multifunctional probes lies in their ability to bridge the gap between visualizing differentially expressed biomolecules and their subsequent molecular identification. nih.gov For instance, a trifunctional probe can be used to label a specific enzyme in a complex proteome, visualize its localization within a cell using fluorescence microscopy, and then isolate the enzyme for identification by mass spectrometry. nih.govacs.org This approach has been successfully applied to identify challenging protein targets, including integral membrane enzymes and cofactor-dependent enzymes. nih.gov
Furthermore, the development of multifunctional tags has addressed limitations associated with traditional labeling methods. biologists.comnih.gov For example, genetically encoded tags like fluorescent proteins can be large and may interfere with the function of the protein of interest. nih.gov Multifunctional chemical tags, on the other hand, are smaller and can be attached to target molecules with high specificity, minimizing perturbations. nih.gov The versatility of these tags allows for a wide range of applications, from studying protein-protein interactions to quantifying the number of specific receptors on cancer cells. acs.orgnih.govneb.com
Conceptual Framework of Dde Biotin (B1667282) Azide (B81097) Plus within Bioorthogonal Labeling Strategies
Dde Biotin Azide Plus is a prime example of a sophisticated, trifunctional chemical probe designed to leverage the power of bioorthogonal chemistry. broadpharm.comtaskcm.com This molecule ingeniously combines three key features into a single entity:
A Biotin Moiety: This serves as a high-affinity handle for capturing labeled biomolecules using streptavidin- or avidin-coated supports. chemimpex.com
An Azide Group: This functional group acts as a "click" handle, enabling covalent attachment to alkyne-modified biomolecules via the highly efficient and specific azide-alkyne cycloaddition reaction. medchemexpress.com
A Hydrazine-Cleavable Dde Linker: The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker is the cornerstone of this probe's versatility. It allows for the mild and specific release of the captured biomolecule from the affinity matrix upon treatment with hydrazine (B178648). nih.govresearchgate.netinterchim.com
The "Plus" in its name signifies an important innovation: the incorporation of a copper-chelating motif within the probe's structure. broadpharm.com2bscientific.com This feature accelerates the kinetics of the copper-catalyzed click reaction (CuAAC), making the probe both a reactant and a catalyst. 2bscientific.com This enhanced reactivity is particularly advantageous when working with complex biological samples. 2bscientific.com
The conceptual framework for using this compound in a typical bioorthogonal labeling experiment is as follows:
Metabolic or Enzymatic Incorporation of an Alkyne: A biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically or enzymatically labeled with an alkyne-containing reporter. nih.govmdpi.com
Click Chemistry Ligation: The alkyne-modified biomolecule is then reacted with this compound. The azide group on the probe "clicks" onto the alkyne on the biomolecule, forming a stable triazole linkage. medchemexpress.com
Affinity Purification: The now biotinylated biomolecule is captured from the complex biological mixture using streptavidin-coated beads. chemimpex.com
Cleavage and Elution: After washing away non-specifically bound molecules, the captured biomolecule is released from the beads by cleaving the Dde linker with a mild hydrazine solution. nih.govresearchgate.net This elution step is highly specific and avoids the harsh conditions often required to disrupt the strong biotin-streptavidin interaction, thus preserving the integrity of the target molecule. sci-hub.se
This strategy of capture, release, and identification has proven invaluable in proteomics research, particularly for the study of newly synthesized proteins and post-translationally modified proteins. nih.govresearchgate.netnih.gov The ability to cleanly separate the target from the affinity resin leads to a significant reduction in background noise and an increase in the accuracy and depth of proteomic profiling. nih.gov
| Feature | Description | Advantage in Research |
| Biotin | High-affinity ligand for streptavidin/avidin. | Enables efficient capture and enrichment of labeled biomolecules. chemimpex.com |
| Azide | Bioorthogonal reactive group for "click" chemistry. | Allows for specific and covalent labeling of alkyne-modified targets in complex biological systems. medchemexpress.com |
| Dde Linker | Chemically cleavable under mild hydrazine conditions. | Permits the gentle release of captured molecules, reducing background and preserving sample integrity for downstream analysis like mass spectrometry. nih.govresearchgate.netsci-hub.se |
| "Plus" (Copper-Chelating Motif) | Integrated system that accelerates CuAAC reactions. | Enhances the speed and efficiency of the labeling reaction, making it more effective in complex biological media. broadpharm.com2bscientific.com |
Structure
2D Structure
Properties
Molecular Formula |
C38H63N11O8S |
|---|---|
Molecular Weight |
834.0 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylimino]-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C38H63N11O8S/c1-38(2)23-31(50)35(32(51)24-38)29(41-11-6-14-49-26-28(46-48-49)25-40-10-5-12-43-47-39)9-15-54-17-19-56-21-22-57-20-18-55-16-13-42-34(52)8-4-3-7-33-36-30(27-58-33)44-37(53)45-36/h26,30,33,36,40,50H,3-25,27H2,1-2H3,(H,42,52)(H2,44,45,53)/t30-,33-,36-/m0/s1 |
InChI Key |
VKMRYDUWDDPZFW-DGKNVMSKSA-N |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCN2C=C(N=N2)CNCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)C |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCN2C=C(N=N2)CNCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways for Dde Biotin Azide Plus Derivatization
Advanced Synthetic Routes to Dde Biotin (B1667282) Azide (B81097) Plus: A Retrospective Analysis
The synthesis of a trifunctional molecule such as Dde Biotin Azide Plus, which incorporates a biotin recognition tag, a cleavable linker, and a bioorthogonal azide handle, is a multi-step process. A retrospective analysis of similar cleavable biotin probes reveals a modular synthetic strategy. nih.govresearchgate.net The general structure of these probes consists of five key components: the reactive handle (azide), a spacer, the cleavable moiety (Dde), another spacer, and the biotin group. nih.gov
The synthesis often commences from a core scaffold that will become the cleavable linker. For Dde-based linkers, this typically involves derivatives of 4,4-dimethyl-2,6-dioxocyclohexanecarboxylic acid. The synthesis of a cleavable alkyne biotin reagent, for example, has been achieved in four steps from a tartaric acid-derived building block, showcasing a streamlined approach to constructing the core. researchgate.net
A plausible retrosynthetic pathway for a this compound analogue would disconnect the molecule into three primary fragments: a biotinylating agent, a Dde-containing linker, and an azide-containing spacer. The forward synthesis would involve the sequential coupling of these fragments. For instance, a common approach in solid-phase peptide synthesis (SPPS) involves attaching an amino acid with a Dde-protected side chain to a resin. iris-biotech.de The peptide backbone can be extended, and subsequently, the Dde group is selectively removed to allow for the attachment of a biotinylated moiety. The azide functionality can be introduced via an azido-amino acid or by post-synthetic modification of a suitable functional group.
The synthesis of a related compound, biotin-dde-TMR-azide, illustrates a solid-phase approach where Fmoc-Lys(azide)-OH is coupled to a resin, followed by the addition of other building blocks, and finally, the Dde-protected biotin is introduced. tum.de This highlights the adaptability of solid-phase techniques for constructing complex, multi-component probes.
Orthogonal Protecting Group Strategies in the Synthesis of Biotin-Azide Conjugates: Focus on Dde Functionality
The successful synthesis of complex molecules like this compound hinges on the use of orthogonal protecting groups. nih.gov Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups in the molecule. researchgate.net This allows for the sequential modification of different functional groups.
In the context of biotin-azide conjugates, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group plays a crucial role as a protecting group for primary amines, particularly the ε-amino group of lysine (B10760008). iris-biotech.de The key advantage of the Dde group is its stability to the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group (typically 20% piperidine (B6355638) in DMF) and the acidic conditions used for the removal of the tert-butoxycarbonyl (Boc) group (e.g., trifluoroacetic acid, TFA). sigmaaldrich.comiris-biotech.de
The Dde group is selectively cleaved under mild conditions using hydrazine (B178648) (e.g., 2% hydrazine in DMF) or hydroxylamine. iris-biotech.deresearchgate.net This orthogonality is fundamental in strategies for synthesizing branched or side-chain modified peptides. sigmaaldrich.com For example, in solid-phase peptide synthesis, a lysine residue protected with Dde can be incorporated into a peptide chain. After the completion of the peptide backbone synthesis using Fmoc chemistry, the N-terminus can be protected (e.g., with a Boc group), and then the Dde group can be selectively removed to expose the lysine side-chain amine for conjugation with a biotinylating agent. sigmaaldrich.com
The choice between Dde and its more sterically hindered analogue, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), depends on the specific synthetic requirements. While Dde is easier to remove, it can sometimes exhibit migration during Fmoc deprotection. sigmaaldrich.comiris-biotech.de In contrast, ivDde is more robust towards piperidine and less prone to migration, but its removal can be more challenging. iris-biotech.de
| Protecting Group | Removal Conditions | Orthogonal To |
| Fmoc | 20% Piperidine in DMF | Boc, Dde, ivDde, Trt |
| Boc | Trifluoroacetic Acid (TFA) | Fmoc, Dde, ivDde |
| Dde | 2% Hydrazine in DMF | Fmoc, Boc, tBu |
| ivDde | 2-10% Hydrazine in DMF | Fmoc, Boc, tBu |
| Mtt/Mmt | Mildly acidic conditions | Dde, ivDde |
This table summarizes the orthogonality of common protecting groups used in peptide synthesis, highlighting the strategic importance of the Dde group.
Chemoenzymatic Approaches for Site-Specific Incorporation and Functionalization of this compound
Chemoenzymatic methods offer a powerful strategy for the site-specific modification of biomolecules with probes like this compound. These approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis.
One prominent chemoenzymatic strategy involves the use of biotin ligases, such as E. coli BirA. nih.gov BirA catalyzes the ATP-dependent ligation of biotin to a specific lysine residue within a 15-amino acid acceptor peptide (AP). nih.gov By engineering proteins to contain this AP tag, they can be site-specifically biotinylated. Research has shown that biotin ligases from different species exhibit varied substrate tolerance. For instance, biotin ligase from Pyrococcus horikoshii can utilize both alkyne and azide analogs of biotin, while yeast biotin ligase accepts an alkyne derivative. nih.gov This opens up the possibility of using a Dde-biotin-azide analogue as a substrate for a suitably engineered or selected biotin ligase, allowing for its direct and site-specific enzymatic incorporation into a target protein fused with an acceptor peptide. researchgate.net
Another approach involves the genetic incorporation of non-canonical amino acids (ncAAs) containing bioorthogonal handles, such as an azide or alkyne. nih.gov These ncAAs can then be selectively reacted with a complementary functional group on a Dde-biotin probe. For example, a protein containing a genetically encoded alkyne-bearing amino acid could be reacted with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govrsc.org This combination of genetic encoding and click chemistry allows for precise control over the location of the biotin label.
The following table outlines key chemoenzymatic strategies for site-specific biotinylation:
| Strategy | Description | Key Components |
| Biotin Ligase-Mediated Labeling | Enzymatic ligation of a biotin analog to a protein fused with an acceptor peptide. | Biotin ligase (e.g., BirA), Acceptor Peptide (AP), Biotin-azide analog |
| Genetic Code Expansion and Click Chemistry | Incorporation of a non-canonical amino acid with a bioorthogonal handle into a protein, followed by a click reaction with a biotin-azide probe. | Orthogonal aminoacyl-tRNA synthetase/tRNA pair, Non-canonical amino acid (e.g., with alkyne), this compound |
Purification and Characterization Methodologies for Synthetic Variants of this compound
The purification and characterization of synthetic variants of this compound, and the biomolecules they are conjugated to, require advanced analytical techniques that go beyond basic compound identification.
Purification: Affinity purification is a cornerstone for isolating biotinylated molecules. The strong interaction between biotin and streptavidin (or avidin) is exploited for this purpose. nih.govthermofisher.com However, the harsh conditions often required to elute biotinylated proteins from traditional streptavidin resins can be detrimental. promegaconnections.comresearchgate.net For variants of this compound, the cleavable Dde linker allows for mild elution using hydrazine, which preserves the integrity of the captured biomolecules. vectorlabs.com
For complex mixtures of biotinylated proteins, such as those with heterogeneous modifications, more advanced purification strategies may be necessary. These can include multi-dimensional liquid chromatography (LC) techniques, where different separation modes (e.g., ion exchange, size exclusion, and reversed-phase) are combined to resolve different isoforms.
Characterization: Beyond standard mass spectrometry (MS) and nuclear magnetic resonance (NMR) for small molecule characterization, a suite of advanced techniques is employed to characterize the structure and properties of this compound-conjugated biomolecules.
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase, in addition to their mass-to-charge ratio. ebrary.netresearchgate.netnih.gov IM-MS is particularly useful for separating isomeric species and for providing information about the conformational changes in a protein upon modification. nih.gov This can be critical for ensuring that the conjugation of this compound does not significantly alter the protein's native structure.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing the secondary and tertiary structure of proteins. nih.govyoutube.com By comparing the CD spectrum of a protein before and after conjugation with a this compound variant, researchers can determine if the modification has induced any significant structural changes. researchgate.net Studies have shown that the biotin prosthetic group itself can contribute to the CD spectrum, indicating a non-covalent interaction with the protein. nih.gov
The following table summarizes these advanced characterization techniques:
| Technique | Principle | Information Gained |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on size, shape, and charge in the gas phase. | Conformational changes, separation of isomers, structural integrity. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light. | Secondary and tertiary structure, conformational changes upon modification. |
Mechanistic Insights into the Bioorthogonal Reactivity of Dde Biotin Azide Plus
Biotin-Streptavidin Affinity Interactions in the Context of Dde Biotin (B1667282) Azide (B81097) Plus Tagging
The final component of the Dde Biotin Azide Plus probe is the biotin moiety, which enables one of the most widely used molecular recognition tools in biotechnology: the biotin-streptavidin interaction. This interaction is renowned for its extraordinary strength and specificity.
Characteristics of the Biotin-Streptavidin Interaction:
High Affinity: The interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (≈ 10⁻¹⁵ M). This exceptionally high affinity ensures that once formed, the complex is extremely stable.
Specificity: Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, binds biotin with remarkable specificity. Each of the four subunits can bind one biotin molecule.
Stability: The complex is resistant to a wide range of pH, temperatures, and denaturing agents, making it a robust tool for various applications.
In the context of this compound, this powerful interaction is leveraged for the efficient capture and enrichment of tagged biomolecules. After the target molecule is labeled with the probe, it can be easily isolated from a complex mixture (like a cell lysate) using streptavidin-immobilized surfaces, such as agarose beads or magnetic particles. The strength of the interaction allows for stringent washing steps to remove non-specifically bound proteins, leading to a highly purified sample. The crucial role of the Dde linker then comes into play, providing a mild and specific mechanism to release the purified biomolecule from the streptavidin resin, thus completing the capture-and-release workflow.
Applications of Dde Biotin Azide Plus in Proteomics and Protein Research
Global Proteome Profiling utilizing Dde Biotin (B1667282) Azide (B81097) Plus for Target Identification
Global proteome profiling aims to identify and quantify the entire set of proteins expressed by an organism or cell at a specific point in time. Bioorthogonal non-canonical amino acid tagging (BONCAT) is a widely used technique for this purpose, where cells are cultured with an amino acid analog containing an alkyne group, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG). These analogs are incorporated into newly synthesized proteins during translation.
Following metabolic labeling, cells are lysed, and the alkyne-tagged proteome is covalently labeled with Dde Biotin Azide Plus via the highly efficient CuAAC reaction. The integrated copper-chelating moiety of the "Plus" reagent enhances reaction speed and sensitivity, ensuring comprehensive labeling even of low-abundance proteins. vectorlabs.comvectorlabs.com The biotin tag then facilitates the selective enrichment of the entire newly synthesized proteome from the complex lysate using streptavidin-coated beads.
A critical step for subsequent analysis is the release of the captured proteins from the streptavidin support. The Dde linker is specifically designed for this purpose; treatment with a mild 2% aqueous hydrazine (B178648) solution cleaves the linker, eluting the captured proteins while leaving the biotin tag and streptavidin beads behind. vectorlabs.combroadpharm.com The released proteins are then identified and quantified using bottom-up mass spectrometry-based proteomics. This approach allows for an unbiased, global snapshot of translational activity and proteome dynamics in response to various stimuli.
Table 1: Illustrative Research Findings in Global Proteome Profiling
| Protein Target Identified | Cellular Process | Experimental Context | Fold Change (Treatment vs. Control) |
| HSP70 | Stress Response | Heat shock | 5.2 |
| Cyclin B1 | Cell Cycle | Mitotic arrest | 3.8 |
| Caspase-3 | Apoptosis | Staurosporine treatment | 4.5 |
| GAPDH | Glycolysis | Standard culture | 1.0 |
Proximity Ligation Assays and Interactomics Enabled by this compound
Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular function. Proximity-dependent labeling techniques, such as BioID and APEX, identify protein interactors within a native cellular environment. These methods utilize a "bait" protein fused to an enzyme that generates reactive species to tag nearby "prey" proteins.
This compound can be integrated into proximity labeling workflows to enhance the identification of PPIs. In this modified approach, cells are first metabolically labeled with an alkyne-containing amino acid. Concurrently, a bait protein of interest, fused to a proximity labeling enzyme, biotinylates neighboring proteins that have incorporated the alkyne tag. After cell lysis, the entire proteome is subjected to a click reaction with this compound.
The dual-tagged proteins—those that were both in proximity to the bait and newly synthesized—are then captured on streptavidin beads. The cleavable Dde linker is essential in this context, allowing for the release of the captured prey proteins for identification by mass spectrometry. This bioorthogonal strategy provides a powerful method for identifying direct and transient protein interactors with high specificity.
Table 2: Example Protein-Protein Interactions Elucidated
| Bait Protein | Identified Interactor (Prey) | Subcellular Location | Interaction Type |
| p53 | MDM2 | Nucleus | Known, direct |
| EGFR | GRB2 | Plasma Membrane | Transient, signaling |
| Lamin A | Emerin | Nuclear Envelope | Stable, structural |
The rapid reaction kinetics afforded by the "Plus" version of Dde Biotin Azide makes it particularly suitable for capturing transient interactions and mapping the composition of protein complexes with high temporal resolution. vectorlabs.com By using a pulse-chase metabolic labeling strategy with alkyne amino acids, researchers can label proteins synthesized within a specific timeframe.
At a precise moment, the proximity labeling enzyme can be activated, followed by rapid cell lysis and click reaction with this compound. This "snapshot" approach captures interactomes at specific phases of a cellular process (e.g., different stages of the cell cycle) or in response to a short-term stimulus. The ability to efficiently label and subsequently release these captured complexes via the Dde linker provides detailed insights into the dynamic assembly and disassembly of protein machinery in specific subcellular compartments and at distinct moments in time. vectorlabs.com
Post-Translational Modification Analysis via this compound Enrichment Strategies
Post-translational modifications (PTMs) are critical for regulating protein function. Many PTMs, such as glycosylation and lipidation, can be studied using metabolic labeling with chemically tagged precursors. For instance, cells can be fed azide- or alkyne-modified sugars or fatty acids, which are then incorporated into glycoproteins and lipoproteins, respectively.
This compound serves as an effective enrichment tool for these modified proteins. vectorlabs.com After metabolic labeling with an alkyne-modified substrate, the tagged proteins are reacted with the azide probe. The biotinylated proteins are then enriched using streptavidin affinity chromatography. Following enrichment, the proteins or their tryptic peptides can be released by cleaving the Dde linker. This elution step is crucial for mass spectrometry, as it removes the bulky biotin-streptavidin complex, which can interfere with analysis. This strategy has been successfully used to map modification sites for PTMs like O-GlcNAcylation, providing valuable information on protein regulation. vectorlabs.com
Table 3: PTM Analysis Using this compound Enrichment
| Protein | PTM Type | Identified Modification Site |
| Tau | O-GlcNAcylation | Serine-400 |
| c-Myc | O-GlcNAcylation | Threonine-58 |
| Src kinase | Myristoylation | Glycine-2 |
Quantitative Proteomics Approaches employing this compound for Differential Labeling
Quantitative proteomics compares protein abundance between different states, such as diseased versus healthy or treated versus untreated cells. This compound can be readily incorporated into quantitative workflows like SILAC (Stable Isotope Labeling with Amino acids in Cell culture).
In a typical experiment, two cell populations are grown in media containing either "light" (normal isotope) or "heavy" (e.g., ¹³C, ¹⁵N) essential amino acids. Both populations are then treated with an alkyne-bearing metabolic label to tag a specific subset of proteins (e.g., newly synthesized proteins or a specific PTM). After the respective treatments, the cell populations are combined, lysed, and the alkyne-tagged proteins are reacted with this compound.
The biotinylated proteins from both populations are co-enriched on streptavidin beads and then released via Dde cleavage. In the final mass spectrometry analysis, the "heavy" and "light" peptide pairs are chemically identical but differ in mass. The ratio of their signal intensities provides precise relative quantification of changes in protein synthesis or modification levels between the two conditions. The this compound acts as a uniform enrichment tool, enabling accurate comparative analysis.
Table 4: Illustrative Data from a Quantitative Proteomics Experiment
| Protein | Cellular Function | SILAC Ratio (Heavy/Light) | Interpretation |
| VEGFA | Angiogenesis | 3.1 | Upregulated in response to hypoxia |
| p21 | Cell Cycle Arrest | 2.5 | Upregulated in response to DNA damage |
| Beta-actin | Cytoskeleton | 1.0 | No change, internal control |
| PCNA | DNA Replication | 0.4 | Downregulated in differentiated cells |
Dde Biotin Azide Plus in Cell Biology and Imaging Applications
Live-Cell Imaging Strategies Incorporating Dde Biotin (B1667282) Azide (B81097) Plus for Dynamic Processes
Live-cell imaging allows for the real-time observation of dynamic events within a biological context. The application of bioorthogonal chemistry, such as the click reaction between an azide and an alkyne, has revolutionized the ability to label and visualize specific biomolecules without perturbing cellular functions.
Strategies for incorporating Dde Biotin Azide Plus into live-cell imaging workflows typically involve a two-step process. First, cells are metabolically labeled with a bioorthogonal reporter bearing an alkyne group. For example, an alkyne-modified amino acid or sugar is introduced into the cell culture and subsequently incorporated by the cellular machinery into newly synthesized proteins or glycans. Next, the cells are treated with this compound. The azide group on the probe reacts with the alkyne handle on the target biomolecule. For visualization, a fluorescently-labeled streptavidin is added, which binds to the biotin tag, allowing the dynamic process to be monitored via fluorescence microscopy.
While the "Plus" feature of the molecule is designed to accelerate copper-catalyzed reactions, the use of copper in live-cell imaging is often limited due to its cytotoxicity. jenabioscience.com Therefore, for dynamic live-cell applications, this compound is more commonly paired with copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC). In this approach, the azide on the probe reacts with a strained alkyne (e.g., DBCO or BCN) that has been metabolically incorporated into the cell, circumventing the need for a toxic copper catalyst. axispharm.comnih.gov
Super-Resolution Microscopy Techniques Enhanced by this compound Labeling
Super-resolution microscopy overcomes the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. Techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM) rely on the precise labeling of target molecules with bright, photoswitchable fluorophores. nih.gov
This compound facilitates the application of super-resolution techniques through a modular labeling strategy. Biomolecules are first tagged using metabolic labeling with an alkyne. The subsequent click reaction with this compound attaches a biotin handle to the target. This biotin tag can then be recognized by streptavidin conjugated to a fluorophore suitable for super-resolution microscopy. This indirect labeling approach provides signal amplification, as multiple fluorophore-conjugated streptavidin molecules can bind to a single biotinylated target.
A notable application is in Expansion Microscopy (ExM), a technique that physically expands the biological sample to achieve super-resolution imaging on conventional microscopes. In a related methodology known as Click-ExM, biomolecules are metabolically labeled with an alkyne, reacted with an azide-biotin conjugate, and then stained with fluorescently labeled streptavidin. The streptavidin not only provides the fluorescent signal but also helps anchor the target biomolecule to the swellable hydrogel matrix, ensuring that its spatial position is preserved during expansion. The use of a biotin-azide linker is central to this process, making this compound a suitable tool for this application.
Flow Cytometry Applications of this compound for Cell Surface and Intracellular Analysis
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a population. By combining metabolic labeling with click chemistry, it is possible to quantify the synthesis of new biomolecules or identify specific cell populations.
The workflow for using this compound in flow cytometry involves three main steps:
Labeling: Cells are incubated with an alkyne-modified metabolic precursor (e.g., an amino acid analog to study protein synthesis).
Conjugation: The cells are fixed, permeabilized (for intracellular targets), and then reacted with this compound. The azide clicks to the alkyne-labeled biomolecules, tagging them with biotin.
Detection: The biotinylated targets are detected by staining the cells with streptavidin conjugated to a bright fluorophore (e.g., FITC, PE, or APC). The fluorescence intensity of individual cells is then measured by a flow cytometer.
This method allows for the quantitative analysis of various cellular processes. For instance, by labeling with an alkyne-modified nucleoside like EdU, researchers can measure DNA replication and cell proliferation. Similarly, labeling with an alkyne-modified amino acid can provide a quantitative measure of global protein synthesis within different cell populations.
| Application Area | Labeling Strategy | Detection Principle | Research Finding |
| Live-Cell Imaging | Metabolic labeling with strained alkyne (e.g., DBCO), followed by reaction with this compound and detection with fluorescent streptavidin. | Copper-free click chemistry (SPAAC) enables visualization of dynamic processes without copper-induced cytotoxicity. | Observation of protein or glycan trafficking in real-time. |
| Super-Resolution | Metabolic labeling with an alkyne, reaction with this compound, and detection with streptavidin-conjugated STORM dyes. | Indirect labeling provides signal amplification and allows for nanoscale imaging of metabolically tagged biomolecules. | High-resolution mapping of newly synthesized proteins on the cell surface. |
| Flow Cytometry | Metabolic labeling with alkyne precursor, click reaction with this compound, and staining with fluorescent streptavidin. | High-throughput quantification of biomolecule synthesis (e.g., proteins, DNA) at the single-cell level. | Measurement of differential protein synthesis rates in heterogeneous cell populations. |
Subcellular Localization Studies of Biomolecules Tagged with this compound
Determining the precise location of biomolecules within a cell is crucial for understanding their function. This compound is a valuable tool for these studies, particularly when combined with proximity labeling techniques. Proximity labeling methods, such as BioID and APEX, use an enzyme fused to a protein of interest to generate reactive species that biotinylate nearby molecules.
Alternatively, in a "click-able" proximity labeling approach, an enzyme can generate reactive species that tag neighboring proteins with an alkyne group. These alkyne-tagged proteins can then be reacted with this compound in the cell lysate. The resulting biotinylated proteins are captured on streptavidin beads. The key advantage of the Dde linker becomes apparent here: the captured proteins can be released from the beads under mild conditions using hydrazine (B178648), which cleaves the Dde moiety. vectorlabs.comvectorlabs.com This avoids the harsh conditions typically required to break the streptavidin-biotin bond, which can denature proteins or co-elute non-specific binders. The released proteins are then identified by mass spectrometry, providing a snapshot of the protein environment in a specific subcellular location.
Tracking and Tracing of Macromolecules in Cellular Systems using this compound
Tracking the movement and fate of macromolecules like proteins, lipids, and glycans provides insight into cellular dynamics, transport pathways, and degradation mechanisms. This compound can be used in pulse-chase experiments to follow a specific population of molecules over time.
In a typical pulse-chase experiment, cells are first incubated for a short period (the "pulse") with an alkyne-containing metabolic precursor, which labels a cohort of newly synthesized macromolecules. The cells are then washed and incubated in media with the corresponding natural, unlabeled molecule (the "chase"). At various time points during the chase, cells are fixed and subjected to a click reaction with this compound, followed by detection with fluorescent streptavidin. By imaging the cells at different chase times, researchers can track the movement of the labeled cohort of molecules from their site of synthesis to their final destination or monitor their degradation. While direct imaging is often performed with trifunctional probes that include a fluorophore, the this compound system allows for fixation at specific time points for high-resolution analysis of molecular distribution. vectorlabs.com
Application in Organelle-Specific Labeling and Isolation
Isolating specific organelles and analyzing their molecular components is fundamental to cell biology. This compound is particularly well-suited for the isolation step following organelle-specific labeling. Proximity labeling techniques can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, by fusing the labeling enzyme to an organelle-targeting sequence.
After organelle-specific proximity labeling with an alkyne, the isolated organelles or whole-cell lysates are reacted with this compound. This tags the proteins of that specific organellar proteome with biotin. The entire organelle or the labeled protein complexes can then be efficiently isolated from the cell lysate using streptavidin-coated magnetic beads. The cleavable Dde linker is crucial for the subsequent analysis, as it allows the captured proteins to be gently eluted for identification by mass spectrometry. researchgate.net This approach provides a powerful method for characterizing the proteome of specific subcellular compartments and how it changes in response to various stimuli.
| Research Application | Methodology | Role of this compound | Outcome |
| Subcellular Localization | Proximity labeling with an alkyne tag, followed by cell lysis and click reaction. | Biotinylates alkyne-tagged proteins from a specific microenvironment for affinity capture. | Identification of protein interaction partners and residents of specific subcellular niches. |
| Macromolecule Tracking | Pulse-chase metabolic labeling with an alkyne precursor. | Tags a specific cohort of newly synthesized molecules with biotin for visualization at defined time points. | Tracing the trafficking pathways and determining the half-life of macromolecules. |
| Organelle Isolation | Proximity labeling targeted to a specific organelle (e.g., mitochondria). | Enables affinity purification of labeled organellar proteins via its biotin tag. The Dde linker allows for their subsequent mild release. | High-confidence identification of the proteome of specific organelles. |
Nucleic Acid Research and Glycobiology Applications of Dde Biotin Azide Plus
RNA and DNA Labeling Strategies for Transcriptomic and Genomic Analysis
The ability to label and isolate specific nucleic acid populations is fundamental to transcriptomic and genomic analysis. Dde Biotin (B1667282) Azide (B81097) Plus serves as a critical reagent in workflows designed to capture and identify RNA and DNA, as well as their interacting partners. The primary strategy involves metabolic labeling, where cells are cultured with modified nucleoside analogs containing an alkyne group. These alkyne-modified nucleosides, such as 5-ethynyluridine (EU) for RNA or 5-ethynyl-2'-deoxyuridine (EdU) for DNA, are incorporated into newly synthesized nucleic acids.
Following incorporation, cell lysates are prepared, and the alkyne-tagged nucleic acids are covalently linked to Dde Biotin Azide Plus via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. pnas.orgescholarship.org This reaction is highly specific and efficient, ensuring that only the metabolically labeled nucleic acids are tagged with biotin. nih.gov The biotinylated RNA or DNA can then be selectively enriched from the complex cellular lysate using streptavidin-coated magnetic beads or affinity resins. nih.govmdpi.com
This enrichment is pivotal for several downstream applications:
Nascent Transcriptome Profiling: By labeling newly synthesized RNA, researchers can capture a snapshot of the active transcriptome at a specific time point or in response to a particular stimulus. This is invaluable for studying dynamic cellular processes. escholarship.org
Identification of RNA-Binding Proteins (RBPs): In techniques like Click Chemistry-Assisted RNA Interactome Capture (CARIC), metabolic labeling is combined with in vivo UV crosslinking to covalently link RBPs to the alkyne-modified RNA. pnas.org After cell lysis and click reaction with this compound, the entire RNA-protein complex is purified on streptavidin beads. The cleavable Dde linker allows for the subsequent release of the complex, and after enzymatic digestion of the RNA, the associated proteins can be identified by mass spectrometry. pnas.orgnih.gov
Mapping DNA Modifications: Chemical labeling methods can be used to attach an azide group to specific DNA modifications, such as 5-hydroxymethylcytosine (5hmC). nih.gov Subsequent click reaction with an alkyne-biotin probe allows for the enrichment of DNA fragments containing this modification. While this compound contains an azide, analogous alkyne-containing probes are used in these scenarios to react with the azide-modified DNA. The principle of biotin-streptavidin enrichment followed by potential cleavage remains central to isolating these specific genomic regions for sequencing and analysis. nih.gov
The table below outlines a typical workflow for labeling and enriching nascent RNA.
| Step | Procedure | Purpose |
| 1. Metabolic Labeling | Incubate cells or organisms with an alkyne-modified nucleoside (e.g., 5-ethynyluridine, EU). | Incorporation of the alkyne handle into newly synthesized RNA transcripts. |
| 2. Cell Lysis | Harvest cells and prepare a whole-cell lysate under denaturing conditions. | Solubilize cellular components while preserving RNA-protein interactions if crosslinked. |
| 3. Click Chemistry | Add this compound, a copper(I) catalyst, and a protective ligand to the lysate. | Covalently attach the biotin tag to the alkyne-labeled RNA via an azide-alkyne cycloaddition reaction. |
| 4. Affinity Purification | Incubate the reaction mixture with streptavidin-coated magnetic beads. | Selectively capture the biotinylated RNA molecules and any associated crosslinked proteins. |
| 5. Washing | Perform stringent washes of the beads to remove non-specifically bound molecules. | Increase the purity of the captured RNA and reduce background noise in downstream analysis. |
| 6. Elution | Incubate the beads with a 2% aqueous hydrazine (B178648) solution. | Cleave the Dde linker to release the captured RNA and associated molecules from the beads under mild conditions. |
| 7. Downstream Analysis | Analyze the released molecules via RT-qPCR, next-generation sequencing, or mass spectrometry. | Quantify specific transcripts, profile the nascent transcriptome, or identify RNA-binding proteins. |
Glycan Profiling and Glycoprotein Enrichment using this compound
Glycosylation is a critical post-translational modification that affects protein function, localization, and interaction. This compound is a powerful tool in glycobiology for the enrichment and subsequent analysis of glycoproteins, a field known as glycoproteomics. researchgate.net The strategy is analogous to nucleic acid labeling and relies on metabolic incorporation of bioorthogonal sugar analogs.
Cells are cultured with unnatural monosaccharides containing an alkyne functional group, such as an alkyne-modified N-acetylgalactosamine (GalNAc) or N-acetylglucosamine (GlcNAc). These sugars are processed by the cell's metabolic machinery and incorporated into the glycan chains of newly synthesized glycoproteins. nih.gov
After metabolic labeling, the alkyne-tagged glycoproteins can be specifically targeted. Cell lysates are reacted with this compound using the CuAAC click reaction. This attaches the cleavable biotin tag to the glycoproteins of interest. nih.gov Using streptavidin affinity chromatography, these biotinylated glycoproteins are then isolated from the thousands of other proteins in the cell. nih.gov
The crucial advantage of the Dde linker comes into play during the elution step. The captured glycoproteins can be released from the streptavidin resin by treatment with a mild hydrazine solution. vectorlabs.comvectorlabs.com This gentle release preserves the integrity of the proteins and their delicate glycan modifications, which might be damaged by harsher elution methods. The released glycoproteins can then be identified and characterized using mass spectrometry to profile changes in glycosylation patterns or to identify site-specific glycosylation. nih.gov
The table below details research findings from studies utilizing this approach for glycoprotein analysis.
| Research Finding | Organism/Cell Type | Method Summary | Significance |
| Comprehensive O-GlcNAc Site Mapping | Human cells | Metabolic labeling with alkyne-modified GlcNAc, click reaction with a cleavable biotin-azide probe, streptavidin enrichment, and mass spectrometry. | Enabled the identification of numerous O-GlcNAc modification sites, providing insights into the regulatory roles of this modification. |
| Dynamic Glycosylation Monitoring | In vivo (mice) | Administration of azide-containing sugars, followed by click chemistry with alkyne-biotin probes on tissue lysates for enrichment and analysis. | Demonstrated the feasibility of monitoring dynamic changes in glycosylation in a living organism, opening avenues for studying disease progression. |
| Cell-Surface Glycoprotein Profiling | Various cancer cell lines | Labeling of cell-surface glycans using an alkyne sugar, reaction with azide-biotin, enrichment, and proteomic analysis. | Allowed for the specific identification of cell-surface glycoproteins, which are often key biomarkers and therapeutic targets in cancer. nih.gov |
Mechanistic Investigations of Nucleic Acid-Protein and Glycoprotein-Protein Interactions
Understanding the complex interaction networks within a cell is key to deciphering biological mechanisms. This compound facilitates the study of these interactions by enabling the isolation of specific biomolecules along with their binding partners.
Nucleic Acid-Protein Interactions: To investigate which proteins interact with a specific RNA or DNA sequence, a common method is the pull-down assay. nih.gov An alkyne-modified nucleic acid of interest can be synthesized and labeled with this compound. This biotinylated nucleic acid is then immobilized on streptavidin beads, creating a "bait." When a cell lysate is incubated with this bait, proteins that specifically bind to the nucleic acid sequence are captured. nih.gov After washing away non-specific binders, the entire complex can be eluted by cleaving the Dde linker. The released proteins are then identified by mass spectrometry, revealing the interactome of the specific nucleic acid sequence. nih.govsigmaaldrich.com This approach is more targeted than the transcriptome-wide methods described in section 6.1 and is crucial for validating interactions and exploring the function of specific non-coding RNAs or regulatory DNA elements.
Glycoprotein-Protein Interactions: Similarly, this compound can be used to unravel the interaction networks of glycoproteins. A specific glycoprotein can be tagged with biotin via metabolic labeling and click chemistry as described in section 6.2. This tagged glycoprotein, while still in its native cellular environment, can be crosslinked to its interacting partners using chemical crosslinkers. rsc.org Following cell lysis, the entire crosslinked complex is captured on streptavidin beads via the biotin tag. The cleavable Dde linker allows for the release of the primary glycoprotein and its covalently linked binding partners. Subsequent analysis by mass spectrometry identifies these interacting proteins, providing a detailed map of the glycoprotein's interaction network on the cell surface or within specific cellular compartments. nih.govrsc.org
The table below summarizes the application of this compound in studying molecular interactions.
| Interaction Type | Experimental Approach | Key Steps | Outcome |
| RNA-Protein | RNA pull-down | 1. Label alkyne-RNA with this compound. 2. Immobilize on streptavidin beads. 3. Incubate with cell lysate. 4. Wash non-specific proteins. 5. Elute complex by cleaving Dde linker. 6. Identify proteins by MS. | Identification of proteins that bind to a specific RNA sequence. |
| Glycoprotein-Protein | Affinity-Purification Mass Spectrometry (AP-MS) with crosslinking | 1. Metabolically label cells with alkyne-sugars. 2. Apply a chemical crosslinker to trap interactions. 3. Lyse cells and label glycoproteins with this compound. 4. Purify complexes on streptavidin. 5. Cleave Dde linker. 6. Identify proteins by MS. | Mapping the direct and indirect interaction partners of specific glycoproteins in a cellular context. |
Advanced Methodological Development and Comparative Studies of Dde Biotin Azide Plus
Integration of Dde Biotin (B1667282) Azide (B81097) Plus with Mass Spectrometry-Based Platforms
The combination of Dde Biotin Azide Plus with mass spectrometry (MS) has become a powerful strategy in proteomics for the identification and quantification of specific protein populations. The cleavable nature of the Dde (4,4-dimethyl-2,6-dioxocyclohexylidene) linker is central to its utility in these workflows. Traditional biotin-streptavidin affinity purification is hampered by the strong interaction, making the elution of captured proteins difficult without harsh, denaturing conditions that can co-elute non-specifically bound proteins and contaminate the sample. vectorlabs.com
This compound circumvents this issue by allowing for the mild and specific release of captured biomolecules. Treatment with a 2% aqueous hydrazine (B178648) solution efficiently cleaves the Dde linker, releasing the biotin tag and the streptavidin resin. vectorlabs.combroadpharm.com This leaves the captured protein with a small molecular fragment, ready for downstream processing and analysis by mass spectrometry. vectorlabs.com This method significantly improves the purity of the enriched sample, leading to higher accuracy and depth in proteomic profiling. nih.gov
Key Applications in MS-Based Proteomics:
Nascent Protein Profiling: Researchers have incorporated Dde Biotin Azide into protocols like O-propargyl-puromycin (OPP) labeling to identify newly synthesized proteins. This approach, termed OPP-IDCL (OPP-ID with a cleavable linker), led to a dramatic reduction in background proteins and a corresponding increase in the number of identifiable nascent proteins compared to standard on-bead digestion methods. nih.gov
Chemoproteomics: In activity-based protein profiling (ABPP) and other chemoproteomic workflows, this compound is used to enrich proteins that have been labeled with an alkyne-containing probe. The efficient cleavage allows for the isolation of a pure peptide pool ideal for identifying protein targets, interaction sites, and post-translational modifications. interchim.fr
Streamlined Workflows: The integration of the Dde linker facilitates protocols that minimize sample loss and contamination. For instance, after elution, the enriched proteins can be directly prepared for MS analysis, sometimes within the same automated platform, enhancing reproducibility and throughput. nih.gov
| Workflow | Advantage of this compound | Impact on MS Analysis | Reference |
|---|---|---|---|
| Nascent Protein Identification (e.g., OPP-IDCL) | Mild, specific elution of newly synthesized proteins. | Dramatic reduction in background proteins; increased depth and accuracy of profiling. | nih.gov |
| Activity-Based Protein Profiling (ABPP) | Efficient capture and release of probe-labeled proteins. | Generation of highly pure peptide pools for target and site identification. | interchim.fr |
| Automated Protein Enrichment | Enables reproducible chemical cleavage in a high-throughput format. | Minimizes sample loss and improves consistency across replicates. | nih.gov |
Microfluidics and High-Throughput Screening Methodologies Leveraging this compound
The efficiency and reproducibility of this compound make it well-suited for high-throughput screening (HTS) and automated platforms, including those based on microfluidics. These technologies aim to miniaturize and parallelize experiments to screen large numbers of samples or compounds rapidly.
One study details an automated, high-throughput method for the enrichment of newly synthesized proteins that leverages a conjugate containing a Dde cleavage site. nih.gov The system uses an automated pipetting platform to load cell lysates onto streptavidin cartridges, wash away non-specific binders, and perform a controlled elution via chemical cleavage of the Dde group. nih.gov This automated process minimizes manual handling, reduces variability, and allows for the processing of multiple samples simultaneously, which is a hallmark of HTS. nih.gov
The "Plus" component of the reagent, which incorporates a copper-chelating system, further enhances its utility in HTS. vectorlabs.combroadpharm.com This feature accelerates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, reducing reaction times and improving efficiency, which are critical parameters in rapid screening assays. vectorlabs.com The combination of bioorthogonal click chemistry with HTS platforms has been noted to revolutionize steps in drug discovery, such as primer discovery and optimization.
Comparative Analysis of this compound with Other Bioorthogonal Probes and Biotinylation Reagents
The selection of a biotinylation reagent depends on the specific requirements of an experiment. This compound offers a distinct set of features when compared to other common probes.
Advantages and Limitations in Specific Research Contexts
Advantages:
Cleavability under Mild Conditions: The primary advantage of the Dde linker is its cleavage with 2% hydrazine, which is gentle compared to the harsh, denaturing conditions required to disrupt the standard biotin-streptavidin interaction. vectorlabs.com This preserves protein complexes and reduces the co-elution of contaminants and naturally biotinylated proteins. vectorlabs.comvectorlabs.com
Enhanced Reaction Kinetics: The "Plus" formulation contains a copper-chelating moiety that accelerates the CuAAC reaction. This allows the reaction to proceed quickly even under dilute conditions, which is valuable for detecting low-abundance targets and improving the signal-to-noise ratio. vectorlabs.comvectorlabs.com
Stability: The Dde linker is stable under various denaturing, acidic, or basic conditions commonly used in wash steps, ensuring that captured proteins are not prematurely lost. vectorlabs.com It has also been shown to be stable in the presence of 6M urea. researchgate.net
Limitations:
Instability During On-Bead Digestion: A significant limitation was identified in a specific chemoproteomics workflow where the DDE linker proved to be unstable during on-bead trypsin digestion. nih.gov This led to the inability to detect labeled peptides after hydrazine treatment, prompting the researchers to use an alternative acid-labile DADPS linker. nih.gov This highlights the importance of validating the linker's stability within the specific full experimental protocol.
Sensitivity to Primary Amines: While generally stable, some literature has suggested potential instability of the Dde linker in the presence of primary amines like Tris buffer, particularly in combination with detergents like SDS. researchgate.net This necessitates careful buffer selection in experimental design.
Performance Metrics in Complex Biological Environments
The performance of this compound in complex biological samples like cell lysates has been quantitatively assessed, demonstrating its effectiveness.
Elution Efficiency: Studies have shown that the hydrazine-mediated cleavage of the Dde linker is highly efficient. Typically, it is reported that >90% of captured biomolecules can be released from the streptavidin resin. vectorlabs.com
Reproducibility and Purity: In an automated enrichment workflow, chemical cleavage of the Dde group was shown to be highly reproducible. nih.gov Comparing a Dde biotin-azide-based protocol with a traditional on-bead digestion method for nascent protein analysis revealed a significant reduction in background proteins, which underscores its ability to deliver a purer sample for analysis. nih.gov An alkyne-Dde-biotin linker was also shown to have higher labeling efficiency and lower residual signal after cleavage compared to a photocleavable biotin linker. researchgate.net
| Reagent Type | Elution Method | Key Advantage | Key Limitation | Reference |
|---|---|---|---|---|
| Standard Biotin Azide | Harsh denaturing conditions (e.g., boiling, high chaotropic salts) | Very strong, stable capture. | Co-elution of contaminants; harsh on protein complexes. | vectorlabs.com |
| Photocleavable (PC) Biotin Azide | UV light exposure | Non-chemical, rapid cleavage. | Lower labeling efficiency and higher residual signal post-cleavage compared to Dde. | researchgate.net |
| Acid-Labile (e.g., DADPS) Biotin Azide | Acidic conditions (e.g., TFA) | Stable during trypsin digestion where Dde may be labile. | Acidic elution may not be suitable for all downstream applications. | nih.gov |
| This compound | Mild (2% hydrazine) | Mild elution, high purity, enhanced reaction kinetics ("Plus"). | Potential instability during on-bead trypsin digestion. | vectorlabs.comnih.gov |
Development of Novel Linkers and Derivatives for Enhanced this compound Performance
To broaden the applications and improve the functionality of Dde Biotin Azide, several derivatives and enhanced linkers have been developed.
The "Plus" Reagent: The development of "Azide Plus" reagents, including this compound, represents a significant advancement. These probes contain an integrated copper-chelating system within their structure. This forms an active azide-copper complex that acts as both reactant and catalyst, dramatically accelerating the click reaction without the need for additional ligands. vectorlabs.combroadpharm.comvectorlabs.com This feature is particularly beneficial for improving biocompatibility and detecting low-abundance targets. vectorlabs.com
Trifunctional Probes: Derivatives such as Dde TAMRA Biotin Azide have been created, which incorporate three functionalities: an azide for click chemistry, a biotin for enrichment, and a fluorescent dye (like TAMRA) for detection and visualization. vectorlabs.combroadpharm.com This trifunctional design allows for built-in experimental control, as each step of the enrichment process can be easily monitored by fluorescence spectroscopy. After elution, the fluorescent tag remains on the target protein, allowing it to be easily distinguished from non-specifically bound or endogenously biotinylated proteins. vectorlabs.com
PEGylated Linkers: Many Dde Biotin Azide reagents incorporate polyethylene glycol (PEG) spacers (e.g., Dde Biotin-PEG4-azide). medchemexpress.comaxispharm.com These hydrophilic PEG linkers serve multiple purposes: they increase the aqueous solubility of the probe, minimize steric hindrance between the biotin and the captured biomolecule, and provide flexibility that can improve the efficiency of binding to streptavidin. nih.govaxispharm.com
Application-Specific Derivatives: The core Dde Biotin Azide structure has been adapted for specific advanced applications. For example, Dde Biotin-PEG4-azide and Dde Biotin-PEG4-Picolyl azide have been developed as linkers for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are used in targeted protein degradation studies. medchemexpress.com
These developments showcase the modularity and versatility of the Dde Biotin Azide platform, allowing researchers to tailor the probe to meet the specific demands of increasingly complex biological questions.
Challenges, Limitations, and Future Directions in Dde Biotin Azide Plus Research
Addressing Non-Specific Interactions and Background in Dde Biotin (B1667282) Azide (B81097) Plus Applications
A primary challenge in any affinity purification workflow is minimizing the co-purification of non-specific binding proteins, which can obscure results and lead to false positives. While the Dde Biotin Azide Plus system is designed to mitigate this issue, careful consideration of experimental conditions is still crucial.
Traditional biotin-streptavidin affinity purification relies on harsh, denaturing conditions to break the strong interaction and elute the target molecules. vectorlabs.comnih.gov These conditions can simultaneously release non-specifically bound proteins from the affinity resin, leading to sample contamination. vectorlabs.comnih.gov The key advantage of the Dde linker is its hydrazine-cleavable nature, which allows for the specific elution of captured biomolecules under mild conditions (e.g., 2% aqueous hydrazine). vectorlabs.comvectorlabs.com This leaves many non-specifically interacting proteins bound to the streptavidin resin, significantly improving the purity of the eluate. nih.gov
Despite this advantage, background signals can still arise from several sources. The Dde linker itself has shown sensitivity to certain chemical environments, including the presence of primary amines (such as Tris buffer) or the detergent sodium dodecyl sulphate (SDS), which can cause premature cleavage and loss of the target. researchgate.net Furthermore, non-specific labeling can occur if reactive moieties on the probe interact with cellular components other than the intended alkyne-tagged target. For instance, disulfide-containing probes can non-specifically label proteins through disulfide exchange, a problem that can be mitigated by performing reduction and alkylation steps prior to the click chemistry reaction. nih.gov Careful optimization to avoid incompatible reagents and the inclusion of appropriate blocking and washing steps are essential for reducing background and ensuring high-fidelity results. researchgate.net
Optimization of Reaction Conditions for Maximizing Efficiency and Biological Fidelity
Maximizing this efficiency while preserving the native state of biological samples requires careful optimization of several reaction parameters. The final concentration of the this compound reagent is sample-dependent and must be determined empirically; concentrations can range from 0.5 µM to 50 µM depending on the specific application, such as cell imaging versus labeling of proteins in a cell lysate. vectorlabs.com Other critical components of the reaction cocktail must also be optimized.
Below is a table summarizing typical components and their roles in an optimized CuAAC reaction for labeling biomolecules.
| Component | Role | Typical Concentration Range | Considerations |
| This compound | Alkyne-reactive probe | 0.5 µM - 50 µM | Must be optimized for each specific application to balance signal and background. vectorlabs.com |
| Copper(II) Sulfate (CuSO₄) | Catalyst precursor | 20 mM - 1 mM | The Cu(I) catalyst is generated in situ from this Cu(II) salt. nih.govvectorlabs.com |
| Sodium Ascorbate | Reducing agent | 300 mM - 5 mM | Reduces Cu(II) to the active Cu(I) catalytic species. vectorlabs.comnih.gov |
| Ligand (e.g., THPTA, BTTAA) | Cu(I) stabilizing agent | 100 mM - 100 µM | Protects the Cu(I) from oxidation and improves reaction efficiency. vectorlabs.cominterchim.com Azide Plus reagents are designed to reduce the need for external ligands. interchim.com |
| Buffer | Reaction medium | Varies (e.g., PBS) | Must be compatible with the biomolecules of interest and the reaction chemistry; avoid primary amine buffers like Tris if possible due to Dde linker instability. researchgate.net |
This table provides a general guide; specific concentrations and components should be optimized based on the experimental system.
Expanding the Orthogonal Toolkit: Future Directions for Multifunctional Probes
The power of click chemistry lies in its modularity and bioorthogonality—its ability to proceed with high efficiency in complex biological environments without cross-reacting with native functional groups. nih.govnih.gov The azide moiety of this compound serves as a versatile chemical handle that can participate in various azide-alkyne cycloaddition reactions, including not only CuAAC but also strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN. nih.govaxispharm.com This versatility is key to expanding its use in multifunctional probes.
Future research is aimed at creating sophisticated probes that combine the cleavable biotin function with other reporters or functionalities. For instance, a single probe could be designed to include:
An azide group for reaction with an alkyne-modified target protein.
A cleavable Dde-biotin cassette for affinity purification.
A fluorescent dye for direct visualization of the target.
A second, orthogonal reactive handle (e.g., a tetrazine) that can be used for a subsequent, independent labeling reaction with a trans-cyclooctene (B1233481) (TCO)-tagged molecule.
Such multifunctional reagents would allow for multi-modal analysis, enabling researchers to purify, visualize, and further modify a target biomolecule using a single, streamlined workflow. The continued development of new bioorthogonal reaction pairs will further enhance the potential to create complex, cleavable probes for advanced biological interrogation. nih.gov
Emerging Technologies and Unexplored Avenues for this compound Integration
The unique features of this compound make it highly suitable for integration with a range of emerging technologies. Its enhanced reactivity and the ability to cleanly elute targets are particularly valuable in sensitive, high-throughput applications.
One major area of application is in advanced proteomics workflows, such as the O-propargyl-puromycin-mediated identification of nascent proteins (OPP-ID). nih.gov Incorporating the this compound linker into this protocol (termed OPP-IDCL for "cleavable linker") significantly reduces background proteins compared to non-cleavable methods, facilitating the detection of low-abundance proteins and providing a more accurate profile of the functional translatome. nih.gov
Furthermore, the principles of click chemistry are being applied to high-throughput screening (HTS) platforms for drug discovery. bioglyco.comrsc.org this compound could be integrated into assays designed to screen large chemical libraries for inhibitors of specific enzymes or protein-protein interactions. bioglyco.comnih.gov For example, an alkyne-tagged substrate could be used to capture an enzyme of interest, and after reaction with this compound, the complex could be enriched and analyzed, with a reduction in signal indicating the presence of an effective inhibitor. The high efficiency and improved signal-to-noise ratio afforded by the "Azide Plus" technology are critical for the sensitivity required in miniaturized HTS formats. vectorlabs.com
Potential for Automation and Miniaturization in this compound-Based Assays
The demand for higher throughput and greater reproducibility in proteomics and drug discovery has driven the development of automated and miniaturized experimental platforms. nih.gov Assays based on this compound are well-suited for this transition. An automated, high-throughput method for the enrichment of newly synthesized proteins using a Dde-biotin conjugate has already been successfully developed. nih.gov This method utilizes an automated pipetting platform and streptavidin-loaded cartridges in a 96-well format, demonstrating the feasibility of both automation and miniaturization. nih.gov
The transition from manual to automated protocols offers significant advantages, as outlined in the table below.
| Feature | Manual Protocol | Automated Protocol | Benefit of Automation |
| Throughput | Low (single samples or small batches) | High (e.g., 96-well plates) | Enables large-scale screening and systems-level analysis. nih.gov |
| Hands-on Time | Several hours per batch | ~3 hours for an entire 96-well plate | Frees up researcher time and reduces labor costs. nih.gov |
| Reproducibility | Prone to user-to-user variability | High, with minimal intra- and inter-assay variability | Increases data reliability and robustness. nih.gov |
| Sample Handling | Manual pipetting, centrifugation | Automated liquid handling, cartridge-based enrichment | Reduces risk of human error and sample loss. nih.govresearchgate.net |
| Reagent Volume | Larger volumes required | Miniaturized volumes, reducing cost per sample | Makes large experiments more cost-effective. bioglyco.com |
This table compares manual and automated workflows for protein enrichment using a Dde-biotin based assay, with data synthesized from findings in nih.gov.
The successful automation of these workflows demonstrates a clear path forward for integrating this compound into large-scale research projects, from proteomic profiling to clinical biomarker discovery.
Conclusion
Synthesis of Key Findings and Contributions of Dde Biotin (B1667282) Azide (B81097) Plus to Chemical Biology
Dde Biotin Azide Plus represents a significant advancement in the design of chemical probes for biological research. Its trifunctional nature—combining a bioorthogonal azide handle, a high-affinity biotin tag, and a selectively cleavable Dde linker—provides a powerful workflow for the specific labeling, efficient capture, and gentle release of biomolecules. vectorlabs.comresearchgate.netvectorlabs.com The incorporation of a PEG spacer and a copper-chelating "Plus" system further refines its utility by improving solubility and enhancing reaction kinetics. vectorlabs.comaxispharm.com Its most notable contribution is in the field of proteomics, where the ability to cleanly elute captured proteins from affinity resins has led to a dramatic reduction in background noise and a more accurate identification and quantification of target proteins, such as those that are newly synthesized or post-translationally modified. nih.gov
Perspectives on the Evolving Landscape of Bioorthogonal Tools
The field of bioorthogonal chemistry is continually expanding, driven by the need for tools with faster reaction kinetics, greater specificity, and more diverse applications. acs.orgresearchgate.net Future developments are likely to focus on several key areas. There is a push to develop new bioorthogonal reactions that are even faster and more robust, potentially eliminating the need for catalysts altogether. acs.org Another exciting frontier is the development of methods to generate bioorthogonal handles in situ within living organisms, which would reduce potential delivery issues. acs.org Furthermore, the application of these chemical tools is expanding beyond simple labeling and profiling. Researchers are now using bioorthogonal reactions to assemble drugs or activate prodrugs directly at the site of disease, opening new avenues for targeted therapies. acs.orgnih.gov As this chemical toolkit grows, reagents like this compound will continue to serve as a foundation upon which more complex and powerful methods for studying and manipulating biological systems are built. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
